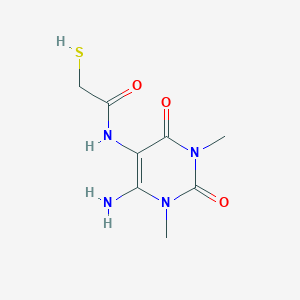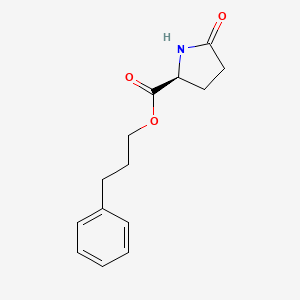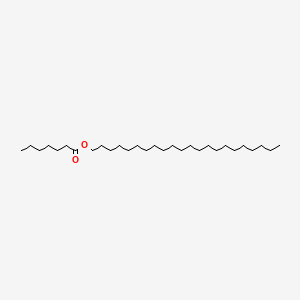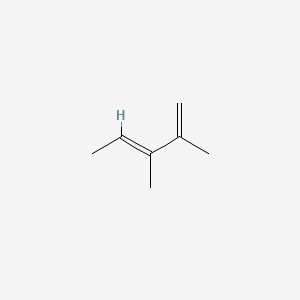
(E)-1,3-Pentadiene, 2,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-1,3-pentadiene is an organic compound with the molecular formula C7H12. It is a type of diene, which means it contains two double bonds. This compound is part of the larger family of conjugated dienes, where the double bonds are separated by a single bond, allowing for resonance stabilization. This structural feature makes 2,3-Dimethyl-1,3-pentadiene an interesting subject for various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-1,3-pentadiene can be synthesized through several methods. One common approach involves the dehydration of 2,3-dimethyl-2,3-butanediol using an acid catalyst. This reaction typically requires heating and can be carried out under reflux conditions to ensure complete dehydration .
Industrial Production Methods
In an industrial setting, 2,3-Dimethyl-1,3-pentadiene can be produced through the catalytic dehydrogenation of suitable precursors. This process often involves the use of transition metal catalysts and high temperatures to achieve the desired conversion rates and yields .
化学反应分析
Types of Reactions
2,3-Dimethyl-1,3-pentadiene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions due to the presence of its conjugated double bonds.
Cycloaddition: It can also undergo Diels-Alder reactions, forming cyclohexene derivatives when reacted with suitable dienophiles.
Common Reagents and Conditions
Hydrogen Halides (HX): Used in electrophilic addition reactions to form halogenated products.
Dienophiles: Used in Diels-Alder reactions to form cyclic compounds.
Major Products
Halogenated Derivatives: Formed through electrophilic addition.
Cyclohexene Derivatives: Formed through Diels-Alder reactions.
科学研究应用
2,3-Dimethyl-1,3-pentadiene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the formation of cyclic compounds through Diels-Alder reactions.
Material Science: Its derivatives are used in the development of photoactive organic materials due to their unique electronic properties.
Pharmaceuticals: It is used in the synthesis of drug candidates and natural product analogs.
作用机制
The mechanism of action for 2,3-Dimethyl-1,3-pentadiene in chemical reactions often involves the formation of intermediate carbocations or radicals. In electrophilic addition reactions, the initial step is the protonation of one of the double bonds, leading to the formation of a carbocation intermediate. This intermediate can then react with nucleophiles to form the final product . In Diels-Alder reactions, the compound acts as a diene, reacting with a dienophile to form a six-membered ring through a concerted mechanism .
相似化合物的比较
2,3-Dimethyl-1,3-pentadiene can be compared with other conjugated dienes such as 1,3-butadiene and 2,4-hexadiene:
1,3-Butadiene: A simpler diene with two double bonds separated by a single bond.
2,4-Hexadiene: Another conjugated diene with a longer carbon chain.
Conclusion
2,3-Dimethyl-1,3-pentadiene is a versatile compound with significant applications in organic synthesis, material science, and pharmaceuticals. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in the field of chemistry.
属性
CAS 编号 |
1625-49-6 |
|---|---|
分子式 |
C7H12 |
分子量 |
96.17 g/mol |
IUPAC 名称 |
(3E)-2,3-dimethylpenta-1,3-diene |
InChI |
InChI=1S/C7H12/c1-5-7(4)6(2)3/h5H,2H2,1,3-4H3/b7-5+ |
InChI 键 |
PCCCQOGUVCNYOI-FNORWQNLSA-N |
手性 SMILES |
C/C=C(\C)/C(=C)C |
规范 SMILES |
CC=C(C)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


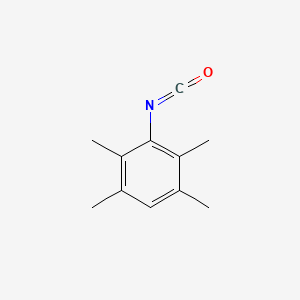

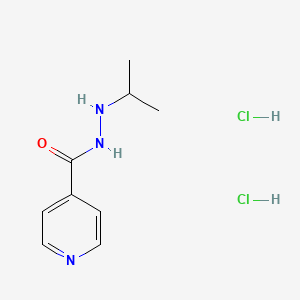
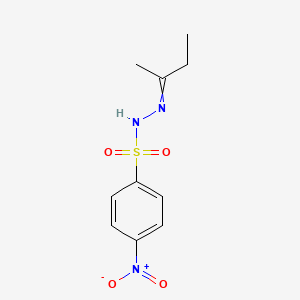
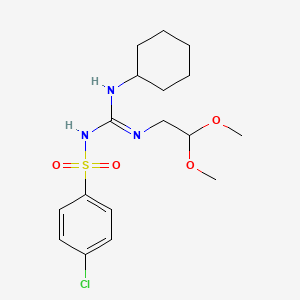
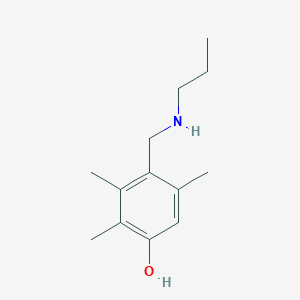

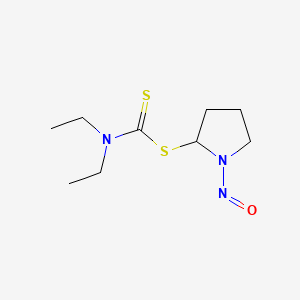
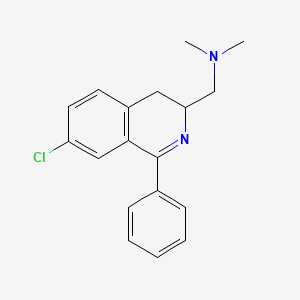

![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
